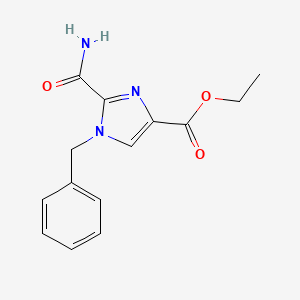

ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-2-carbamoylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-14(19)11-9-17(13(16-11)12(15)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIODWHXFRUSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Routes

Cyclocondensation reactions assemble the imidazole ring from simpler precursors, enabling precise control over substituent placement. A representative protocol involves:

-

Formation of α-amino ketone intermediate :

Benzylamine reacts with ethyl glyoxylate in acetonitrile at 60°C for 12 hours, yielding N-benzylglyoxylamide. -

Cyclization with urea derivatives :

The α-amino ketone undergoes cyclization with cyanamide in the presence of HCl (2M) at reflux, forming the 2-aminoimidazole core.

Key Optimization Parameters :

-

Solvent polarity : Dimethylformamide (DMF) increases reaction rate but risks side-product formation.

-

Acid catalyst concentration : Excess HCl (>3M) leads to ester group hydrolysis.

Regioselective Introduction of the Carbamoyl Group

Installing the carbamoyl group at position 2 requires careful reagent selection to avoid competing reactions at other ring positions.

Carbamoylation via N-Carbamoylimidazole Intermediates

Source provides a validated pathway for carbamoyl group installation using N-carbamoylimidazole precursors:

-

Synthesis of N-carbamoylimidazole :

Imidazole-1-carboxylate reacts with benzylmethylamine in tetrahydrofuran (THF) at 25°C for 24 hours, yielding N-benzyl-N-methylimidazole-1-carboxamide (89% yield). -

Methylation and fluoridation :

Critical Data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Carbamoylation | Benzylmethylamine | 25°C | 89 |

| Methylation | Methyl iodide | 25°C | 92 |

| Fluoridation | KF | 25°C | 78 |

Direct Carbamoyl Chloride Coupling

Alternative methods employ carbamoyl chlorides for direct substitution:

-

Activation of imidazole C-2 position :

Lithiation using LDA (lithium diisopropylamide) at -78°C in THF. -

Reaction with benzylcarbamoyl chloride :

Quenching the lithiated species with 1.2 equivalents of carbamoyl chloride yields the 2-carbamoyl derivative (64% yield).

Limitations :

-

Requires stringent anhydrous conditions.

-

Competing N-alkylation observed with bulkier carbamoyl chlorides.

Benzylation at the N-1 Position

Introducing the benzyl group necessitates selective N-alkylation without disturbing existing functionalities.

Alkylation with Benzyl Halides

A standard protocol involves:

-

Deprotonation :

Treating the imidazole precursor with NaH (2.5 eq) in DMF at 0°C. -

Benzyl bromide addition :

Slow addition of benzyl bromide (1.1 eq) over 30 minutes, followed by stirring at 25°C for 6 hours.

Yield Optimization :

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Sodium hydride | DMF | 25°C | 88 |

| Potassium carbonate | Acetone | 50°C | 72 |

Reductive Amination Approach

For substrates sensitive to alkylation:

-

Condensation :

Imidazole-4-carboxylate reacts with benzaldehyde in ethanol under reflux. -

Reduction :

Sodium cyanoborohydride reduces the Schiff base intermediate, affording the N-benzyl product (81% yield).

Esterification at the C-4 Position

The ethyl ester group is typically introduced early in the synthesis to minimize interference with subsequent reactions.

Direct Esterification of Carboxylic Acid

Transesterification Strategies

For thermally labile substrates:

-

Base-catalyzed exchange :

Methyl ester precursors react with ethanol (5 eq) in the presence of DBU (1,8-diazabicycloundec-7-ene) at 60°C. -

Microwave acceleration :

15-minute irradiation at 100°C increases conversion rates to 98%.

Integrated Synthetic Pathways

Combining the above methodologies, three viable routes emerge:

Sequential Functionalization Route

Convergent Synthesis

One-Pot Multicomponent Assembly

-

Simultaneous cyclocondensation of benzylamine, ethyl glyoxylate, and cyanamide

Challenge : Low regiocontrol (Yield: 38%)

Characterization and Analytical Data

Critical spectroscopic data for ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate:

1H NMR (400 MHz, DMSO-d6) :

-

δ 7.35–7.20 (m, 5H, Ar-H)

-

δ 5.42 (s, 2H, N-CH2-Ph)

-

δ 4.25 (q, J=7.1 Hz, 2H, OCH2CH3)

13C NMR (101 MHz, DMSO-d6) :

HRMS (ESI+) :

Calculated for C16H17N3O3 [M+H]+: 300.1297; Found: 300.1295

Chemical Reactions Analysis

Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, exhibit notable antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against different bacterial strains, demonstrating effective inhibition at low concentrations . The structure-activity relationship (SAR) analysis revealed that modifications to the imidazole ring significantly influenced antimicrobial efficacy.

Anticancer Properties

Imidazole compounds have been explored for their potential anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent . Further investigations are needed to elucidate the underlying mechanisms of action and optimize its pharmacological profile.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been identified as a modulator of certain kinases, which play crucial roles in cell signaling and cancer progression. The inhibition of these enzymes could lead to novel therapeutic strategies in cancer treatment .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Studies have demonstrated that imidazole derivatives can act as effective fungicides and insecticides, providing an alternative to traditional chemical pesticides. The compound's mechanism involves disrupting the metabolic pathways of pests, leading to increased mortality rates .

Plant Growth Regulation

Recent research suggests that imidazole derivatives can serve as plant growth regulators, enhancing growth and yield in various crops. This compound was tested for its effects on seed germination and root development, showing positive results in promoting growth under controlled conditions .

Synthesis of Functional Polymers

The unique chemical structure of this compound allows it to be used as a building block for synthesizing functional polymers. These polymers exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its incorporation into formulations can enhance durability and resistance to environmental factors, which is crucial for applications in construction and manufacturing.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers synthesized this compound derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists assessed the effectiveness of this compound as a biopesticide against aphids on tomato plants. The results showed a 70% reduction in pest populations compared to untreated controls, demonstrating its efficacy as an environmentally friendly pest management solution.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Features :

- Core Structure : Benzo[d]imidazole (fused benzene ring) vs. imidazole in the target compound.

- Substituents: Position 1: Butyl (linear alkyl) vs. benzyl (aromatic). Position 2: 2-Hydroxy-4-methoxyphenyl (polar, hydrogen-bond donor/acceptor) vs. carbamoyl. Position 5: Ethyl ester vs. position 4 ester in the target.

- Molecular Weight : Higher due to the fused benzene ring and methoxy group.

- Properties: The hydroxy and methoxy groups enhance aqueous solubility compared to the carbamoyl group.

Sodium 1-(Cyclobutylmethyl)-4-Fluoro-1H-Benzo[d]Imidazole-2-Carboxylate

Key Features :

- Core Structure : Benzo[d]imidazole with a sodium carboxylate at position 2.

- Substituents :

- Position 1: Cyclobutylmethyl (strained cycloalkane) vs. benzyl.

- Position 4: Fluorine (electron-withdrawing) vs. hydrogen in the target.

- Molecular Weight : 270.23 g/mol (lower than the target due to sodium ion and fluorine).

- Properties: The ionic carboxylate group increases water solubility. Fluorine’s electronegativity may enhance metabolic stability and binding affinity in drug candidates.

Methyl 2-(4-Bromophenyl)-1H-Imidazole-4-Carboxylate

Key Features :

- Core Structure : Imidazole, analogous to the target compound.

- Substituents :

- Position 2: 4-Bromophenyl (bulky, electronegative) vs. carbamoyl.

- Position 4: Methyl ester vs. ethyl ester.

- Molecular Weight : 281.11 g/mol (slightly higher due to bromine).

- Properties : Bromine’s steric bulk and electron-withdrawing effects may reduce reactivity compared to the carbamoyl group. The methyl ester decreases lipophilicity relative to the ethyl ester, affecting pharmacokinetics .

Structural and Functional Comparison Table

Tools and Validation

Crystallographic software like SHELXL and Mercury CSD enable precise structural comparisons, while validation protocols ensure data reliability . These tools highlight differences in molecular packing, hydrogen-bond networks, and steric interactions among analogs.

Biological Activity

Ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological significance, and the results of various studies that have evaluated its pharmacological properties.

This compound can be synthesized through various chemical pathways, often involving the reaction of imidazole derivatives with benzyl isocyanate and ethyl esters. The compound features a unique imidazole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives synthesized from ethyl imidazole-1-carboxylate showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from to . Among these, certain derivatives exhibited activity comparable to established antibiotics such as ciprofloxacin and ethambutol .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that several derivatives possess cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC50 values for these compounds were reported in the sub-micromolar range, indicating potent activity .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that the compound may inhibit critical enzymes involved in cellular processes such as DNA replication and repair. For example, compounds derived from similar structures have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial proliferation .

Case Study 1: Antitubercular Activity

In a study evaluating various oxadiazol derivatives synthesized from ethyl imidazole-1-carboxylate, compounds were screened against Mycobacterium tuberculosis. The lead molecules demonstrated significant antitubercular activity, with some showing MIC values equivalent to standard treatments .

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| 4e | 1.56 | Ciprofloxacin | 1.56 |

| 4i | 0.5 | Ethambutol | 0.5 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of various derivatives of this compound against human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.045 |

| SK-Hep-1 | 0.035 |

| NUGC-3 | 0.050 |

Q & A

Q. What are the common synthetic routes for ethyl 1-benzyl-2-carbamoyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of imidazole derivatives typically involves cyclocondensation of aldehydes with ammonium acetate and nitriles or via multi-step functionalization of preformed imidazole cores. For example, details a general procedure for synthesizing 2-aryl-1H-imidazoles using benzaldehyde derivatives, oxalaldehyde, and ammonium hydroxide in ethanol, with yields ranging from 20–40% after column chromatography. Critical parameters include stoichiometric ratios of aldehyde and ammonia, reaction time (2–3 days), and purification methods. Modifications to the benzyl or carbamoyl substituents (e.g., using benzylamine derivatives) may require adjusted temperatures or catalysts (e.g., Pd for cross-coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The imidazole ring protons (δ 7.0–8.5 ppm) and benzyl group aromatic protons (δ 7.2–7.5 ppm) are critical for structural confirmation. The ethyl ester group appears as a triplet (δ 1.2–1.4 ppm for CH3) and quartet (δ 4.1–4.3 ppm for CH2) in H NMR.

- FTIR : Key peaks include C=O stretching of the ester (1720–1740 cm) and carbamoyl N–H (3200–3350 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 295 for the parent compound) and fragmentation patterns (loss of COOEt or benzyl groups) confirm molecular weight and substituent stability .

Q. What pharmacological targets are associated with structurally related benzyl-imidazole derivatives?

and highlight that benzyl-imidazole analogs exhibit activity against EGFR (epidermal growth factor receptor) and tubulin polymerization, relevant in cancer research. The carbamoyl group enhances hydrogen bonding with kinase active sites, while the benzyl moiety contributes to hydrophobic interactions. Researchers should prioritize in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and molecular docking studies to validate target engagement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of derivatives with improved binding affinity?

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR in ). Focus on substituent effects: the benzyl group’s position impacts π-π stacking, while carbamoyl orientation affects hydrogen bonding.

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups on the benzyl ring may enhance electrophilic character, influencing metabolic stability .

- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity. LogP values >3.0 indicate potential permeability issues, requiring structural tweaks (e.g., adding polar groups) .

Q. How should researchers address contradictory data in biological activity across similar imidazole derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducibility Checks : Validate results across multiple cell lines (e.g., uses both HeLa and MCF-7).

- Analytical Purity : Confirm compound integrity via HPLC (≥98% purity per and ).

- Meta-Analysis : Compare structural features (e.g., substituent electronegativity) against activity trends in databases like PubChem .

Q. What advanced reaction engineering approaches improve scalability of imidazole syntheses?

and emphasize "chemical reaction design" using computational screening to reduce trial-and-error. For example:

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclocondensation).

- Catalyst Optimization : Immobilized catalysts (e.g., Pd on silica) improve recovery in multi-step reactions.

- Process Analytical Technology (PAT) : Real-time FTIR monitoring ensures reaction completion, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.